Methyl Paraben-13C6

Catalog No.
S883048
CAS No.
1581694-95-2
M.F
C₂¹³C₆H₈O₃
M. Wt
158.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Paraben-13C6

CAS Number

1581694-95-2

Product Name

Methyl Paraben-13C6

IUPAC Name

methyl 4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Molecular Formula

C₂¹³C₆H₈O₃

Molecular Weight

158.1

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1

SMILES

COC(=O)C1=CC=C(C=C1)O

Synonyms

4-Hydroxybenzoic Acid Methyl Ester-13C6; 4-(Carbomethoxy)phenol-13C6; 4-(Methoxycarbonyl)phenol-13C6; 4-Hydroxybenzoic Acid Methyl Ester-13C6; 4-Hydroxymethyl Benzoate-13C6; Danisol M-13C6; E 218-13C6; Killitol-13C6; Maseptol-13C6; Mekkings M-13C6;

Methyl Paraben-13C6 (in Acetone) is an isotopically labeled form of Methyl Paraben, a commonly used preservative. The presence of the 13C6 isotope allows researchers to trace the fate and quantify the amount of Methyl Paraben in a sample through a technique called Isotope Ratio Mass Spectrometry (IRMS) .

Here are some specific scientific research applications of Methyl Paraben-13C6 (in Acetone):

  • Environmental Fate Studies

    Researchers can use Methyl Paraben-13C6 (in Acetone) to study the degradation and transformation of Methyl Paraben in the environment. By adding a known amount of the isotopically labeled compound to environmental samples, such as water or soil, scientists can track its breakdown products and measure its persistence over time. This information is crucial for understanding the potential environmental impact of Methyl Paraben .

  • Metabolism Studies

    Methyl Paraben-13C6 (in Acetone) can be used to investigate the metabolism of Methyl Paraben in biological systems. By administering the isotopically labeled compound to cells or organisms, researchers can track the incorporation of the 13C isotope into metabolites and identify the pathways by which Methyl Paraben is broken down. This information is valuable for understanding the potential toxicological effects of Methyl Paraben .

  • Analytical Method Development

    Methyl Paraben-13C6 (in Acetone) can serve as an internal standard for the development and validation of analytical methods for quantifying Methyl Paraben in various matrices. The isotopically labeled compound provides a reference peak in the mass spectrum that can be used to correct for variations in instrument response and matrix effects, leading to more accurate and precise measurements of Methyl Paraben concentration .

Methyl Paraben-13C6, also known as Methyl 4-hydroxybenzoate-13C6, is a stable isotope-labeled derivative of methyl paraben, which is a common preservative used in cosmetics and pharmaceuticals. Its chemical formula is C8H8O3, and it features a benzene ring with a hydroxyl group and a methoxycarbonyl moiety. The incorporation of carbon-13 isotopes into the compound allows for enhanced tracking and analysis in various biochemical studies.

The preservative action of Methyl Paraben is not fully understood, but several mechanisms are proposed. It may inhibit the growth of microbes by disrupting their cell membranes or interfering with essential enzyme functions. The 13C labeling in Methyl Paraben-13C6 does not affect its mechanism of action.

  • Skin Irritation: Methyl Paraben can cause skin irritation in some individuals.
  • Endocrine Disruption: There is limited evidence suggesting Methyl Paraben might have weak estrogenic activity. However, more research is needed to confirm this.
Characteristic of esters and aromatic compounds. The primary reaction involves hydrolysis, where the ester bond can be cleaved by water in the presence of acids or bases, yielding 4-hydroxybenzoic acid and methanol. This reaction is facilitated by enzymes such as esterases found in biological systems. Additionally, methyl paraben can undergo conjugation reactions, particularly glucuronidation, where it is modified by the addition of glucuronic acid, enhancing its solubility and excretion from the body .

The synthesis of Methyl Paraben-13C6 typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a catalyst. The process can be modified to introduce carbon-13 isotopes at specific positions on the benzene ring through isotopic enrichment techniques. One method involves using isotopically labeled precursors during the synthesis to ensure that the final product contains the desired carbon-13 label .

Methyl Paraben-13C6 has several applications:

  • Research: It is widely used in pharmacokinetic studies to trace metabolic pathways due to its stable isotope labeling.
  • Cosmetic Industry: As a preservative, it helps prolong the shelf life of products by inhibiting microbial growth.
  • Pharmaceuticals: It is utilized in formulations to maintain stability and efficacy.

Interaction studies involving Methyl Paraben-13C6 have primarily focused on its metabolic pathways and interactions with biological molecules. These studies reveal that methyl paraben is rapidly hydrolyzed in human liver microsomes and undergoes significant glucuronidation. The hydrolysis rates vary depending on the alkyl chain length of the paraben, with shorter chains being hydrolyzed more quickly than longer ones . Additionally, investigations into its effects on human reproductive cells have highlighted potential adverse impacts on sperm function .

Methyl Paraben-13C6 belongs to a class of compounds known as parabens, which share similar structures but differ in their alkyl chain lengths. Below is a comparison with other common parabens:

Compound NameChemical FormulaUnique Features
Methyl ParabenC8H8O3Widely used preservative; potential estrogenic effects
Ethyl ParabenC9H10O3Longer alkyl chain; slower hydrolysis rates compared to methyl paraben
Propyl ParabenC10H12O3Even longer chain; more effective against certain fungi
Butyl ParabenC11H14O3Most potent antimicrobial activity among parabens
Benzyl ParabenC9H10O4Contains a benzyl group; different antimicrobial spectrum

Methyl Paraben-13C6's uniqueness lies in its stable isotope labeling, which allows for precise tracking in metabolic studies while retaining the functional properties typical of parabens.

XLogP3

2

Wikipedia

Methyl 4-hydroxy(13C6)benzoate

Dates

Modify: 2024-04-14

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